3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one is a synthetic compound characterized by its unique molecular structure and potential biological activities. This compound features a trifluoromethoxy group, which enhances its chemical properties and interactions. The molecular formula for this compound is CHFNO, and it has a molecular weight of approximately 322.28 g/mol. It falls under the classification of indolinone derivatives, which are known for their diverse pharmacological properties.
The synthesis of 3-amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one typically involves several key steps:
The molecular structure of 3-amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one can be represented by its chemical formula CHFNO. Key structural features include:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 322.28 g/mol |
IUPAC Name | 3-amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one |
Canonical SMILES | CC(C1=CC=C(C=C1OC(F)(F)F)N=C(C2=CC=CC=C2N)=O)=O |
3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3-amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one is primarily linked to its interactions with specific biological targets:
The physical properties of 3-amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one include:
Chemical properties include:
3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one has several notable applications in scientific research:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: